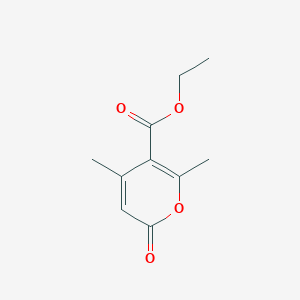

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

説明

特性

IUPAC Name |

ethyl 2,4-dimethyl-6-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-4-13-10(12)9-6(2)5-8(11)14-7(9)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPWNVQUVXSXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=O)C=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187489 | |

| Record name | Ethyl isodehydracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3385-34-0 | |

| Record name | Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isodehydracetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isodehydroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isodehydracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl isodehydracetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z83SZN6YKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (CAS: 3385-34-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, also known as ethyl isodehydroacetate, is a pyran derivative with the CAS number 3385-34-0. This document serves as a comprehensive technical guide, consolidating available information on its chemical and physical properties, synthesis, and potential biological activities. While direct and extensive biological studies on this specific compound are limited in publicly accessible literature, this guide draws upon data from structurally related pyran carboxylates to infer potential areas of interest for future research and drug development. This guide presents detailed synthetic protocols, summarizes physicochemical data in a structured format, and provides visualizations of experimental workflows to aid researchers in their investigations of this compound and its analogs.

Chemical and Physical Properties

This compound is a small organic molecule with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of approximately 196.20 g/mol .[1] It is also commonly referred to as Ethyl isodehydroacetate, Ethyl 4,6-dimethyl-5-coumalate, or Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate.[1][2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3385-34-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl isodehydroacetate, Ethyl 4,6-dimethyl-5-coumalate, Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 290-295 °C | [3] |

| Melting Point | 17-18 °C | |

| Density | 1.167 g/mL at 25 °C | [3] |

| Refractive Index | 1.515 at 20 °C | [3] |

Synthesis

The synthesis of this compound, or ethyl isodehydroacetate, has been documented through the self-condensation of ethyl acetoacetate in the presence of a dehydrating agent, such as concentrated sulfuric acid.

Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol is based on established methods for the synthesis of isodehydroacetic acid and its ethyl ester.

Materials:

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Ether

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Concentrated hydrochloric acid

Procedure:

-

Reaction Setup: A mixture of concentrated sulfuric acid and crushed ice is prepared in a flask. Ethyl acetoacetate is then slowly added to this mixture while maintaining a low temperature.

-

Reaction: The reaction mixture is stirred at a controlled temperature for an extended period to allow for the condensation reaction to proceed.

-

Work-up: The reaction mixture is then diluted with water and extracted with ether.

-

Separation: The ether extract is washed with a saturated sodium carbonate solution to separate the acidic by-product, isodehydroacetic acid.

-

Isolation of Ester: The remaining ether layer, containing the desired ethyl isodehydroacetate, is dried over anhydrous sodium sulfate.

-

Purification: The ether is removed by evaporation, and the crude product is purified by vacuum distillation.

Caption: Logical workflow for investigating the biological activity of the title compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a pyran core that is prevalent in many biologically active molecules. While direct biological data for this specific compound is sparse, the known activities of related pyran derivatives suggest that it warrants further investigation as a potential lead compound in drug discovery. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines, bacterial and fungal strains, and a panel of relevant enzymes.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs to understand the structural requirements for any observed biological activity.

-

Mechanism of Action Studies: For any confirmed activities, elucidating the specific molecular targets and signaling pathways involved.

This technical guide provides a foundational understanding of this compound, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. The provided protocols and structured data aim to facilitate further research into this and related compounds.

References

Ethyl Isodehydroacetate: A Technical Guide to its Synthesis and Application as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl isodehydroacetate, a multifaceted compound with applications ranging from flavor and fragrance to its emerging potential as a versatile precursor in synthetic organic chemistry. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its utility as a chemical intermediate in the construction of complex heterocyclic systems relevant to pharmaceutical and materials science research.

Physicochemical Properties of Ethyl Isodehydroacetate

Ethyl isodehydroacetate, systematically named ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a colorless to yellow liquid with a characteristic fruity and floral aroma.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molar Mass | 196.20 g/mol | [1] |

| CAS Number | 3385-34-0 | [2] |

| Density | 1.167 g/cm³ at 25 °C | [1][2] |

| Melting Point | 17-18 °C | [1][2] |

| Boiling Point | 290-295 °C | [1][2] |

| Refractive Index (n20/D) | 1.515 | [2] |

| Solubility | Insoluble in water | [3] |

Core Applications

Ethyl isodehydroacetate is primarily utilized in the fragrance and flavor industries.[1] Its pleasant aroma makes it a key ingredient in perfumes, colognes, and various scented consumer products.[1] In the food and beverage sector, it imparts fruity notes to consumables such as candies and baked goods.[1] Furthermore, its stability allows for its use in cosmetic formulations like lotions and creams to provide a desirable scent.[1]

Beyond these roles, Ethyl isodehydroacetate serves as a valuable chemical intermediate in the synthesis of organic compounds, including certain pharmaceuticals.[1] This guide will focus on its application as a precursor in synthetic chemistry.

Synthesis of Ethyl Isodehydroacetate

Ethyl isodehydroacetate is synthesized via the acid-catalyzed self-condensation of ethyl acetoacetate.[4] The following is a detailed experimental protocol adapted from established literature.[4]

Experimental Protocol: Synthesis from Ethyl Acetoacetate

Materials:

-

Ethyl acetoacetate (reagent grade)

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Ether

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Decolorizing carbon

Equipment:

-

2-L three-necked flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Large Büchner funnel

-

Separatory funnel

-

250-mL Claisen flask for distillation

-

Vacuum distillation apparatus

Procedure:

-

Equip a 2-L three-necked flask with a stirrer, thermometer, and dropping funnel. Place 900 mL of concentrated sulfuric acid into the flask and cool it in an ice bath.

-

With continuous stirring, add 650 g (5 moles) of ethyl acetoacetate via the dropping funnel at a rate that maintains the internal temperature between 10 °C and 15 °C.

-

After the addition is complete, remove the ice bath, stopper the flask with a calcium chloride drying tube, and allow the mixture to stand at room temperature for 5-6 days.

-

Pour the reaction mixture vigorously onto 2 kg of crushed ice with stirring.

-

Collect the resulting solid on a large Büchner funnel and wash it with two 200-mL portions of cold water.

-

The filtrate is then extracted with three 1.5-L portions of ether. The ether extracts are combined and used to dissolve the solid collected in the previous step.

-

The ether solution is washed with 50 mL of cold water and then extracted with approximately ten 100-mL portions of saturated sodium carbonate solution to remove the by-product, isodehydroacetic acid.

-

The remaining ether layer, containing the Ethyl isodehydroacetate, is dried over anhydrous sodium sulfate for 24 hours.

-

Filter the solution to remove the sodium sulfate, and remove the ether by heating on a water bath.

-

The residue is then distilled under reduced pressure using a Claisen flask. The fraction boiling at 185–192 °C at 35 mm Hg is collected, yielding 130–175 g (27–36%) of Ethyl isodehydroacetate.[4]

Utility as a Chemical Intermediate for Heterocyclic Synthesis

While Ethyl isodehydroacetate has limited direct applications as a starting material in complex syntheses reported in the literature, its true potential for researchers lies in its role as a stable and accessible precursor to isodehydroacetic acid. The hydrolysis of the ethyl ester group provides isodehydroacetic acid, a highly reactive and versatile building block for a wide array of heterocyclic compounds.

Experimental Protocol: Hydrolysis to Isodehydroacetic Acid

Ethyl isodehydroacetate can be hydrolyzed to isodehydroacetic acid by heating with concentrated sulfuric acid.[4]

Procedure:

-

In a suitable flask, heat a mixture of Ethyl isodehydroacetate and 5 times its weight of concentrated sulfuric acid on a steam bath.

-

Maintain the temperature for 5-8 hours.

-

After cooling, the reaction mixture can be worked up by carefully pouring it onto ice, followed by filtration to collect the precipitated isodehydroacetic acid.

-

This process typically yields 40-50% of the theoretical amount of isodehydroacetic acid, with some starting ester recoverable.[4]

Synthesis of Heterocycles from the Isodehydroacetate Scaffold

The isodehydroacetate scaffold, readily obtained from Ethyl isodehydroacetate, is a versatile platform for synthesizing various heterocyclic systems. The reactive sites on the pyrone ring and the acetyl group allow for a range of chemical transformations.[2]

Key Reaction Pathways:

-

Pyranopyrazoles: Cyclization of N-substituted hydrazones of isodehydroacetic acid can furnish pyranopyrazoles.[2]

-

Pyranopyrroles: Treatment of isodehydroacetic acid derivatives with ethyl glycinate, followed by condensation with aromatic amines, yields pyranopyrroles.[2]

-

Pyrazoles: Condensation of isodehydroacetic acid with hydrazines can lead to the formation of pyrazole derivatives.[2]

-

Thiazoles: Reaction of brominated derivatives of isodehydroacetic acid with thioureas or thioamides provides an efficient route to thiazole-substituted pyranones.

The diagram below illustrates the potential of Ethyl isodehydroacetate as a gateway to these valuable heterocyclic systems.

Conclusion

Ethyl isodehydroacetate is a commercially significant compound in the flavor and fragrance industries. For the research and drug development community, its primary value lies not in its direct biological activity but in its capacity to serve as a stable and readily available precursor to the versatile isodehydroacetic acid scaffold. The synthetic pathways accessible from this scaffold offer a rich platform for the discovery and development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and experimental protocols to leverage Ethyl isodehydroacetate as a strategic starting material in advanced synthetic endeavors.

References

- 1. [PDF] Dehydroacetic Acid and Its Derivatives in Organic Synthesis: Synthesis of Some New 2-Substituted-4- (5-bromo-4-hydroxy-6-methyl-2H-pyran-2-one-3-yl)thiazoles. | Semantic Scholar [semanticscholar.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US2529917A - Process for preparing alkyl isodehydroacetates - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate, a derivative of the α-pyrone heterocyclic system, is a compound of interest in organic synthesis and medicinal chemistry. The α-pyrone scaffold is present in numerous natural products exhibiting a wide range of biological activities, including antifungal, antibiotic, and cytotoxic properties. This guide provides a comprehensive overview of the structure, synthesis, and key chemical data for Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate, tailored for professionals in research and drug development.

Chemical Structure and Properties

Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate is characterized by a six-membered lactone ring with methyl groups at positions 4 and 6, and an ethyl carboxylate group at position 5.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol [1] |

| IUPAC Name | Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate[1] |

| CAS Number | 3385-34-0[1] |

| Appearance | Likely a solid or liquid at room temperature |

| Melting Point | Data not available in the searched literature |

Synthesis of Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate

The synthesis of substituted 2-pyrones can be achieved through various synthetic strategies. A common and plausible method for the preparation of Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate involves a condensation reaction. One such approach is a modification of the Hantzsch pyridine synthesis or a Michael addition-cyclization cascade. A likely synthetic route involves the reaction of ethyl acetoacetate with an appropriate β-dicarbonyl compound, such as acetylacetone (pentane-2,4-dione), in the presence of a catalyst.

Conceptual Synthesis Pathway

The following diagram illustrates a potential synthetic pathway for Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate.

Caption: Conceptual reaction pathway for the synthesis of the target compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate was not explicitly found in the searched literature, a general procedure based on similar pyrone syntheses can be outlined.

General Protocol for Condensation Synthesis:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of ethyl acetoacetate and acetylacetone in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: To this mixture, add a catalytic amount of a base (e.g., piperidine, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction: The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Specific data for this compound is not available in the searched literature. Expected signals would include singlets for the two methyl groups, a quartet and a triplet for the ethyl group, and a singlet for the vinylic proton. |

| ¹³C NMR | Specific data for this compound is not available in the searched literature. Expected signals would include resonances for the carbonyl carbons of the pyrone and the ester, quaternary carbons, methyl carbons, and the carbons of the ethyl group. |

| Infrared (IR) | The NIST Chemistry WebBook provides an IR spectrum showing characteristic peaks. Key absorptions would be expected for the C=O stretching of the lactone and the ester, and C=C stretching of the pyrone ring.[1] |

| Mass Spectrometry (MS) | Mass spectral data from the NIST database confirms the molecular weight.[1] |

Conclusion

This technical guide provides a foundational understanding of Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate for professionals in the chemical and pharmaceutical sciences. While the core structural information is well-established, further research is required to delineate specific, optimized synthesis protocols and to fully characterize the compound using modern spectroscopic techniques. The provided conceptual framework for its synthesis offers a starting point for such investigations.

References

Spectroscopic and Synthetic Profile of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic chemistry, offering a centralized resource of critical analytical data and experimental procedures.

Spectroscopic Data

The structural elucidation of this compound is supported by a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of chemical compounds. The following sections outline the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A detailed, experimentally verified synthesis protocol for this compound is not currently available in the public domain search results. General synthetic routes to similar 2-pyrone structures often involve the condensation of β-ketoesters with activated acetylenes or other suitable three-carbon synthons.

Spectroscopic Analysis

The acquisition of spectroscopic data is crucial for the verification of the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

Caption: Key identifiers for this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. It includes structured data tables, a comprehensive experimental protocol for NMR analysis, and visualizations of the molecular structure and its correlation with the predicted NMR signals.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent such as CDCl₃ is expected to show five distinct signals. The predicted chemical shifts (δ), multiplicities, integration values, and assignments are summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (at C4) | 2.1 | Singlet (s) | 3H |

| -CH₃ (at C6) | 2.3 | Singlet (s) | 3H |

| -CH (at C3) | 6.0 | Singlet (s) | 1H |

| -O-CH₂-CH₃ | 4.2 | Quartet (q) | 2H |

| -O-CH₂-CH₃ | 1.3 | Triplet (t) | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to display ten signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | 110 |

| C5 | 115 |

| C4 | 150 |

| C6 | 160 |

| C2 (C=O, pyranone) | 165 |

| -C=O (ester) | 170 |

| -CH₃ (at C4) | 18 |

| -CH₃ (at C6) | 20 |

| -O-CH₂-CH₃ | 61 |

| -O-CH₂-CH₃ | 14 |

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should dissolve the compound well without reacting with it.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

For ¹H NMR:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

The spectral width should be set to cover the typical range for carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams provide a visual representation of the molecular structure and the relationship between the chemical environment of the nuclei and their predicted NMR signals.

Illuminating the Path Forward: A Technical Guide to the Biological Prowess of Pyran-5-carboxylate Derivatives

For Immediate Release

A comprehensive technical guide detailing the diverse biological activities of pyran-5-carboxylate derivatives has been compiled, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper consolidates current research on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Pyran-5-carboxylate derivatives, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide aims to accelerate research and development in this promising area by providing a centralized and in-depth repository of scientific knowledge.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Numerous studies have highlighted the potent cytotoxic effects of pyran-5-carboxylate derivatives against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and disruption of the cell cycle.

Table 1: Anticancer Activity of Pyran-5-carboxylate Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate (3h) | A549 (Lung Carcinoma) | ≈ 35 | [1] |

| Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g) | SW-480 (Colon Carcinoma) | 34.6 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 42.6 | [2] | |

| Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4i) | SW-480 (Colon Carcinoma) | 35.9 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 34.2 | [2] | |

| Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j) | SW-480 (Colon Carcinoma) | 38.6 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 26.6 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the pyran-5-carboxylate derivatives and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Induction of Apoptosis

Fused pyran derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[3] This process is often mediated through the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis.[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyran-5-carboxylate derivatives have also demonstrated significant activity against a variety of bacterial and fungal strains, positioning them as potential candidates for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Pyran-5-carboxylate Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 4g | Staphylococcus aureus (MRSA) | - | [5] |

| Bacillus subtilis | - | [5] | |

| Escherichia coli | - | [5] | |

| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate (3h) | Staphylococcus aureus | - | [1] |

Note: Specific MIC values for compound 4g were not provided in the abstract but it was noted to have the strongest antimicrobial activity.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.[1]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).[1]

-

Serial Dilution: Perform serial dilutions of the pyran-5-carboxylate derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Recent studies have explored the anti-inflammatory potential of pyran-5-carboxylate derivatives. These compounds have been shown to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory diseases.

Experimental Protocol: Inhibition of Protein Denaturation Assay

The inhibition of protein denaturation is a common in vitro assay to screen for anti-inflammatory activity.

-

Reaction Mixture: Prepare a reaction mixture containing the test compound and a protein solution (e.g., bovine serum albumin).

-

Induction of Denaturation: Induce protein denaturation by heating the mixture.

-

Measurement: Measure the turbidity of the solution spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates inhibition of denaturation.

Signaling Pathway: Inhibition of COX-2 Expression

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response. Some pyran derivatives have been found to inhibit the expression of COX-2, thereby reducing inflammation.[6][7][8]

Synthesis of Pyran-5-carboxylate Derivatives

A common and efficient method for the synthesis of 2-amino-4H-pyran-3-carboxylate derivatives is the one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-ketoester (e.g., ethyl acetoacetate) in the presence of a catalyst.[9][10]

General Synthetic Protocol

-

Reactant Mixture: A mixture of the aldehyde, malononitrile, and ethyl acetoacetate is prepared in a suitable solvent, such as ethanol.[11]

-

Catalyst Addition: A catalyst, such as piperidine or pyridine, is added to the reaction mixture.[11][12]

-

Reaction Conditions: The reaction is typically carried out under reflux for a specified period.[12]

-

Product Isolation: The product is isolated by filtration and can be further purified by recrystallization.[12]

This technical guide provides a foundational overview of the biological activities of pyran-5-carboxylate derivatives. The presented data and protocols are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this versatile class of compounds.

References

- 1. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2- c ]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06201A [pubs.rsc.org]

- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]

- 7. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4,6-dimethyl-5-coumalate

This guide provides a comprehensive overview of Ethyl 4,6-dimethyl-5-coumalate, a significant heterocyclic compound, for researchers, scientists, and professionals in drug development. It covers its historical discovery, synthesis, physicochemical properties, and synthetic applications, with a focus on detailed experimental protocols and data presentation.

Introduction

Ethyl 4,6-dimethyl-5-coumalate, also widely known by its common name ethyl isodehydroacetate, is a derivative of α-pyrone (2H-pyran-2-one). Its chemical structure, featuring a substituted pyrone ring, makes it a versatile intermediate in organic synthesis. The formal IUPAC name for this compound is Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. It is registered under the CAS number 3385-34-0. The pyrone scaffold is present in numerous natural products and biologically active molecules, exhibiting a wide range of activities, which underscores the importance of understanding the chemistry of compounds like ethyl isodehydroacetate.[1][2][3][4][5]

History and Discovery

The history of Ethyl 4,6-dimethyl-5-coumalate is intertwined with the early investigations into the chemistry of acetoacetic esters in the late 19th century. The parent acid, isodehydroacetic acid, was prepared through the self-condensation of ethyl acetoacetate in the presence of strong acids. Early pioneering work in this area was conducted by several notable chemists.

In the 1880s, German chemist Arthur Hantzsch made significant contributions to the understanding of reactions involving β-keto esters, which laid the groundwork for the synthesis of various heterocyclic compounds. Around the same period, C. Duisberg also reported on the reactions of acetoacetic ester that led to pyrone-type structures. Later, in 1890, Richard Anschütz and his colleagues further elucidated the structure and reactions of these condensation products.

A reliable and detailed procedure for the synthesis of both isodehydroacetic acid and its ethyl ester, ethyl isodehydroacetate, was later published in the esteemed "Organic Syntheses" collection. This method, which involves the treatment of ethyl acetoacetate with concentrated sulfuric acid, remains a classic example of the synthesis of this class of compounds. This procedure not only provides a practical route to the compound but also serves as a historical record of the established methods for its preparation.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic data for Ethyl 4,6-dimethyl-5-coumalate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Ethyl isodehydroacetate, Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate | [6] |

| CAS Number | 3385-34-0 | [6] |

| Molecular Formula | C₁₀H₁₂O₄ | [6] |

| Molecular Weight | 196.20 g/mol | [6] |

| Appearance | Liquid | [6] |

| Boiling Point | 185–192 °C at 35 mmHg | |

| Melting Point | 18–20 °C | |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.35 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 2.25 (s, 3H, C4-CH₃), 2.40 (s, 3H, C6-CH₃), 4.30 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 5.95 (s, 1H, C3-H) | |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 14.1, 19.8, 20.5, 61.2, 107.9, 109.8, 157.9, 160.8, 162.7, 164.0 | |

| IR Spectrum (Liquid) | Key peaks (cm⁻¹): ~1720 (C=O, ester), ~1640 (C=O, lactone), ~1560 (C=C) | [6] |

| Mass Spectrum (EI) | m/z (%): 196 (M⁺), 168, 151, 123, 111, 95, 67, 43 | [7] |

Experimental Protocols

The following is a detailed experimental protocol for the classical synthesis of Ethyl 4,6-dimethyl-5-coumalate (Ethyl Isodehydroacetate) based on the procedure published in Organic Syntheses.

Reaction: Self-condensation of ethyl acetoacetate catalyzed by sulfuric acid.

Materials:

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Diethyl ether

-

Saturated sodium carbonate solution

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate

-

Decolorizing carbon

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place concentrated sulfuric acid. Cool the flask in an ice bath.

-

Addition of Reactant: While maintaining the temperature between 10-15 °C, slowly add ethyl acetoacetate to the stirred sulfuric acid.

-

Reaction: After the addition is complete, stopper the flask and allow it to stand at room temperature for 5-6 days.

-

Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. Collect the precipitated solid (a mixture of isodehydroacetic acid and its ethyl ester) by vacuum filtration and wash with cold water.

-

Extraction: Extract the aqueous filtrate with diethyl ether. Combine the ether extracts with the collected solid.

-

Separation: Wash the ether solution with a saturated sodium carbonate solution to extract the acidic isodehydroacetic acid. The ethyl ester remains in the ether layer.

-

Isolation of Ethyl Ester: Dry the ether layer containing the ethyl ester over anhydrous sodium sulfate. Remove the ether by distillation.

-

Purification: Purify the residue by vacuum distillation to obtain Ethyl 4,6-dimethyl-5-coumalate.

Synthetic Utility and Reactivity

Ethyl 4,6-dimethyl-5-coumalate is a valuable building block in organic synthesis, primarily due to its reactivity as a diene in Diels-Alder reactions. The pyrone ring can undergo cycloaddition with various dienophiles, which, upon subsequent elimination of carbon dioxide, leads to the formation of highly substituted aromatic compounds.

A notable application is the reaction with enamines, which provides a regioselective route to substituted benzoates. This transformation is significant as it allows for the construction of complex aromatic systems from relatively simple starting materials.

Example: Diels-Alder Reaction with an Enamine

The reaction of Ethyl 4,6-dimethyl-5-coumalate with an enamine, such as 1-morpholinocyclohexene, proceeds via a [4+2] cycloaddition. The initial bicyclic adduct is unstable and readily undergoes a retro-Diels-Alder reaction, eliminating carbon dioxide and the amine to afford a substituted aromatic ester.

Biological Significance

While Ethyl 4,6-dimethyl-5-coumalate itself has not been extensively studied for its biological activity, the α-pyrone scaffold is a well-recognized pharmacophore present in a multitude of natural products with diverse and potent biological activities.[1][4] These activities include antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties.[1][2][5]

For instance, various substituted 2-pyrones have been shown to exhibit significant inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[1] Furthermore, certain synthetic 2-pyrone derivatives have demonstrated potent cytotoxic effects against human cancer cell lines, such as A2780 human ovarian carcinoma and K562 human chronic myelogenous leukemia, highlighting their potential as anticancer agents.[1][3]

The structural similarity of Ethyl 4,6-dimethyl-5-coumalate to these biologically active pyrones suggests that it could serve as a valuable starting material or a scaffold for the development of new therapeutic agents. Further investigation into its pharmacological profile is a promising area for future research in drug discovery.

Conclusion

Ethyl 4,6-dimethyl-5-coumalate, or ethyl isodehydroacetate, is a historically significant compound with a rich chemical background dating back to the foundational studies of organic chemistry. Its synthesis from readily available starting materials and its versatile reactivity, particularly in Diels-Alder reactions, have established it as a valuable tool for the construction of complex molecular architectures. While its own biological profile remains largely unexplored, the prevalence of the α-pyrone core in numerous bioactive molecules suggests that Ethyl 4,6-dimethyl-5-coumalate holds potential as a scaffold for the development of new pharmaceuticals. This guide has provided a detailed overview of its history, synthesis, properties, and applications to aid researchers in harnessing the full potential of this versatile chemical entity.

References

- 1. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]

- 7. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]

Key Intermediates in Pyrone Compound Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intermediates and synthetic strategies employed in the synthesis of pyrone compounds, a critical class of heterocycles found in numerous natural products and pharmaceuticals. This document details the key intermediates, reaction mechanisms, and experimental protocols for the synthesis of 2-pyrones, 4-pyrones, and their hydroxylated derivatives. Quantitative data is presented in tabular format for easy comparison, and key pathways and workflows are visualized using diagrams.

Key Intermediates in 2-Pyrone Synthesis

The synthesis of 2-pyrones, also known as α-pyrones, is often achieved through transition metal-catalyzed reactions, organocatalysis, and cycloaddition reactions. These methods involve a variety of key intermediates that dictate the final structure and substitution pattern of the pyrone ring.

A prevalent strategy involves the use of (Z)-2-alken-4-ynoates as key intermediates. These are typically prepared via Sonogashira coupling and subsequently undergo electrophilic cyclization to yield the 2-pyrone core. Halogenated 2-pyrones, such as iodo-2-pyrone , serve as versatile intermediates for further functionalization through cross-coupling reactions.

Transition metal catalysis, particularly with palladium, has proven to be a powerful tool in 2-pyrone synthesis. Reactions often proceed through organometallic intermediates, such as vinyl-palladium complexes , which are formed from the insertion of an alkyne into a Pd(II) species. Another notable palladium-catalyzed approach involves the Stille-carbonylative cross-coupling reaction, where a 4-acyl-2-cyclobutenone intermediate rapidly isomerizes to the 2-pyrone.

N-Heterocyclic carbene (NHC) catalysis offers an alternative, metal-free approach to 2-pyrones. These reactions often proceed through key intermediates like the β-bromo Breslow intermediate and the O-acylated allenolate .

Synthetic Workflow for Palladium-Catalyzed 2-Pyrone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 2-pyrones using a palladium catalyst, highlighting the key intermediate species.

Caption: Generalized workflow for Pd-catalyzed 2-pyrone synthesis.

Key Intermediates in 4-Hydroxy-2-Pyrone Synthesis

A significant portion of 4-hydroxy-2-pyrone syntheses are biomimetic, relying on the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. These tricarbonyl intermediates are often generated in situ from more readily available starting materials like acetoacetic esters and various acylating agents.

The Claisen condensation is a fundamental reaction in this approach, leading to the formation of the key tricarbonyl backbone. Subsequent intramolecular cyclization, often promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affords the 4-hydroxy-2-pyrone ring.

Alternative strategies for accessing 4-hydroxy-2-pyrones involve the use of ketenes and acetylenic 1,3-dicarbonyl compounds . Furthermore, existing pyrone structures, such as triacetic acid lactone and dehydroacetic acid, can be modified to introduce or alter substituents on the pyrone ring, serving as advanced intermediates themselves.

Synthesis of 4-Hydroxy-2-Pyrones from Acetoacetic Esters

The following table summarizes quantitative data for the synthesis of 4-hydroxy-2-pyrones from acetoacetic esters and various aldehydes, highlighting the formation of the key 1,3,5-tricarbonyl intermediate.

| Starting Aldehyde | Acetoacetic Ester Derivative | Base/Catalyst | Yield (%) | Reference |

| Various aromatic/aliphatic | Methyl acetoacetate | LDA, then DBU | 45-85 | |

| Various aromatic/aliphatic | Ethyl acetoacetate | NaH, n-BuLi, then Dess-Martin periodinane | 50-90 | |

| - | Diethyl oxaloacetate & Arylacetic acids | In situ acyl chloride formation, then base | 33-93 |

Key Intermediates in 4-Pyrone Synthesis

The synthesis of 4-pyrones, or γ-pyrones, can be achieved through various routes, including the cyclization of dihydro-4-pyrone intermediates. These intermediates are typically formed from the reaction of a β-hydroxyketone or an alkenone with a formate ester.

Another modern approach involves the transition-metal-free, acid-promoted nucleophilic addition and cyclization of diynones and water. This atom-economical method proceeds through a proposed mechanism involving the formation of a cyclization intermediate after the nucleophilic attack of water on the alkyne. Additionally, highly functionalized pyrones, such as 2,6-dicyano-4-pyrone , can serve as versatile building blocks for the synthesis of more complex, substituted 4-pyrones through modification of the cyano groups.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 2-Pyrones from (Z)-2-alken-4-ynoates

This protocol is a generalized procedure based on the work of Larock and others.

-

Preparation of (Z)-2-alken-4-ynoates: To a solution of the terminal alkyne (1.0 equiv) and the (Z)-α-haloacrylate (1.1 equiv) in a suitable solvent (e.g., THF/Et3N), add Pd(PPh3)2Cl2 (0.02 equiv) and CuI (0.04 equiv). Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or GC-MS). After completion, the reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Electrophilic Cyclization: The purified (Z)-2-alken-4-ynoate (1.0 equiv) is dissolved in a suitable solvent (e.g., CH2Cl2). An electrophile (e.g., I2, 1.2 equiv) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with aqueous Na2S2O3, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated. The resulting 2-pyrone is purified by column chromatography.

General Procedure for the Synthesis of 4-Hydroxy-2-Pyrones via Cyclization of 1,3,5-Tricarbonyl Compounds

This protocol is a generalized procedure based on established methods.

-

Formation of the Tricarbonyl Intermediate: To a solution of an acetoacetic ester (1.0 equiv) in anhydrous THF at -78 °C, add a strong base such as LDA or n-BuLi (1.1 equiv) dropwise. After stirring for 30 minutes, an acylating agent (e.g., an acid chloride or Weinreb amide, 1.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The organic phase is dried and concentrated.

-

Cyclization: The crude 1,3,5-tricarbonyl compound is dissolved in a suitable solvent (e.g., toluene), and a catalytic amount of DBU (0.1 equiv) is added. The mixture is heated to reflux until the cyclization is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired 4-hydroxy-2-pyrone.

Pyrone Compounds in Signaling Pathways

Pyrone derivatives have been shown to modulate several critical signaling pathways implicated in cancer and other diseases, as well as in bacterial communication.

Oncogenic Signaling Pathways

Pyrone compounds exhibit anticancer activity by targeting multiple oncogenic signaling pathways. These include:

-

PI3K/Akt/mTOR Pathway: Pyrone derivatives can inhibit this pathway, which is crucial for cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: This pathway, involved in cell proliferation, differentiation, and survival, is another target for pyrone compounds.

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers, and pyrones have been shown to modulate its activity.

-

Hedgehog Pathway: This pathway plays a role in embryonic development and tumorigenesis and is also targeted by pyrone derivatives.

-

VEGF Signaling: Pyrone compounds can impair angiogenesis (the formation of new blood vessels) by suppressing the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

The following diagram illustrates the major oncogenic signaling pathways targeted by pyrone derivatives.

Caption: Oncogenic signaling pathways modulated by pyrone derivatives.

Bacterial Quorum Sensing

In addition to their role in eukaryotic cell signaling, α-pyrones have been identified as signaling molecules in bacterial communication, a process known as quorum sensing. In the insect pathogen Photorhabdus luminescens, endogenously produced α-pyrones are detected by the LuxR-type receptor PluR, which in turn controls gene expression. This highlights a distinct mode of bacterial communication beyond the well-studied N-acyl homoserine lactone (AHL) systems.

The following diagram illustrates the α-pyrone-based quorum sensing circuit in Photorhabdus luminescens.

Caption: α-Pyrone-mediated quorum sensing in Photorhabdus luminescens.

Physical and chemical properties of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, also known as Ethyl isodehydroacetate, is a heterocyclic organic compound with a pyran-2-one core structure. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development, offering insights into the compound's characteristics and potential applications.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid or solid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl isodehydroacetate, Ethyl isodehydracetate, 5-Carbethoxy-4,6-dimethyl-2-pyrone |

| CAS Number | 3385-34-0[1] |

| Molecular Formula | C₁₀H₁₂O₄[1] |

| Molecular Weight | 196.20 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=C(C)C=C(C)OC1=O |

| InChI Key | FBPWNVQUVXSXKS-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 17-18 °C | [1] |

| Boiling Point | 290-295 °C | [1] |

| Density | 1.167 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.515 | [1] |

| Flash Point | >110 °C | [1] |

| Solubility | Soluble in chloroform and methanol. Insoluble in water. | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~6.0 | s | 1H | H-3 (vinylic proton) |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~2.4 | s | 3H | C4-CH₃ |

| ~2.2 | s | 3H | C6-CH₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~162 | C=O (lactone) |

| ~160 | C-6 |

| ~150 | C-4 |

| ~110 | C-5 |

| ~100 | C-3 |

| ~62 | -OCH₂CH₃ |

| ~20 | C4-CH₃ |

| ~18 | C6-CH₃ |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 196. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 151), followed by the loss of carbon monoxide (-CO, m/z 123).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4,6-disubstituted-2-pyrones involves the condensation of a β-ketoester with an α,β-unsaturated ketone or aldehyde. A plausible synthesis for the title compound is the reaction of ethyl acetoacetate with acetylacetone (2,4-pentanedione) under basic conditions, followed by acid-catalyzed cyclization and dehydration.

Materials:

-

Ethyl acetoacetate

-

Acetylacetone (2,4-pentanedione)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature. After the addition is complete, add acetylacetone (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by either recrystallization or column chromatography.

3.2.1. Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

3.2.2. Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the pyran-2-one scaffold is present in numerous natural products and synthetic compounds with significant biological activities, including anticancer and antimicrobial effects.[2]

Anticancer Activity: Induction of Apoptosis

Several pyran-2-one derivatives have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the activation of the p53 tumor suppressor protein, which in turn modulates downstream signaling pathways such as the Ras/Raf/ERK pathway.[1]

Antimicrobial Activity: Inhibition of DNA Gyrase

Certain pyranone derivatives have demonstrated antimicrobial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[3] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

References

- 1. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, a chemical intermediate with applications in synthetic chemistry. The following sections detail its chemical and physical properties, hazard classifications, handling and storage procedures, and insights into its potential biological relevance based on related compounds.

Chemical and Physical Properties

This compound, also known as Ethyl isodehydroacetate, is a pyran derivative.[1][2][3] Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1][2][4] |

| CAS Number | 3385-34-0 | [1][2][3] |

| IUPAC Name | ethyl 4,6-dimethyl-2-oxopyran-5-carboxylate | [1] |

| Synonyms | Ethyl isodehydroacetate, Ethyl 4,6-dimethyl-5-coumalate, Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate | [1][2][3][4] |

| Boiling Point | 166 - 166.5 °C at 760 mmHg (literature) | |

| 410.00 ± 3.00 K (136.85 °C) at 0.05 kPa (0.375 Torr) | [4] | |

| Density | 1.084 g/cm³ at 25 °C (literature) |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[1]

| Hazard Classification | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

GHS Pictogram:

Hazard and Precautionary Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE) Workflow

A systematic approach to handling this chemical is crucial to minimize exposure and ensure laboratory safety.

References

An In-depth Technical Guide to Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as Ethyl isodehydroacetate, is a derivative of 2-pyrone.[1][2] Its fundamental molecular attributes are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| CAS Registry Number | 3385-34-0 | [1][2][3] |

Experimental Protocols

The synthesis of substituted 2-pyrone compounds like this compound often involves condensation reactions. Below is a representative synthetic protocol adapted from methodologies for similar pyran structures.

Representative Synthesis of a Substituted 2-Pyrone Derivative

This protocol outlines a general approach for the synthesis of 2-pyrone derivatives, which can be adapted for this compound. The synthesis of related pyran structures has been achieved through various condensation reactions. For instance, the reaction of ethyl benzoylacetate with senecioyl chloride in the presence of a base like triethylamine represents a viable method for creating substituted dihydropyran-4-ones.[4] Another approach involves the Claisen condensation of appropriate starting materials, such as the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride to yield a pyran dicarboxylate.[5]

Materials:

-

Ethyl acetoacetate

-

An appropriate aldehyde or ketone for condensation

-

A suitable catalyst (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, tetrahydrofuran)

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: A solution of the starting materials (e.g., ethyl acetoacetate and an appropriate condensation partner) is prepared in a suitable solvent within a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Catalyst Addition: The catalyst is added to the reaction mixture. The choice of catalyst will depend on the specific reactants.

-

Reaction: The mixture is typically heated to reflux and stirred for several hours to ensure the completion of the reaction. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield the pure pyran derivative.[4]

Characterization of the final product would be performed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure.[6]

Potential Biological Significance and Research Workflow

Derivatives of pyran are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] Fused pyran derivatives, in particular, have been investigated as potential anti-proliferative agents.[8] The workflow for investigating the biological activity of a compound like this compound is outlined below.

Caption: A typical workflow for the evaluation of a novel pyran derivative as a potential therapeutic agent.

References

- 1. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]

- 2. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]

- 3. This compound | C10H12O4 | CID 76918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Ethyl 4H-Pyran-4-one-2-carboxylate | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Green Synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: A Sustainable Protocol for Drug Development Intermediates

Application Note & Protocol

Introduction

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Traditional synthetic routes to this pyran derivative often rely on harsh reaction conditions, volatile organic solvents, and stoichiometric amounts of hazardous reagents, posing significant environmental and safety concerns. This application note details a green and sustainable protocol for the synthesis of this compound, focusing on the principles of green chemistry to minimize environmental impact and enhance laboratory safety. The described methods utilize eco-friendly solvents, reusable catalysts, and energy-efficient techniques such as microwave and ultrasound irradiation, making them highly suitable for modern drug discovery and development laboratories.

Principle of the Synthesis

The green synthesis of this compound is based on the self-condensation of two molecules of ethyl acetoacetate. This reaction proceeds through a series of aldol-type condensation and cyclization reactions. By employing green chemistry techniques, the reaction can be carried out efficiently with high atom economy and minimal waste generation.

Materials and Methods

Reagents and Solvents:

-

Ethyl acetoacetate (Reagent grade, ≥99%)

-

Ethanol (Anhydrous, for comparative conventional method)

-

Deionized Water

-

Sodium ethoxide (for comparative conventional method)

-

Amberlyst-15 (Protonated form)

-

L-Proline

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Microwave reactor

-

Ultrasonic bath/probe sonicator

-

Standard laboratory glassware

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

-

FT-IR spectrometer

-

¹H NMR spectrometer

Experimental Protocols

Protocol 1: Microwave-Assisted Green Synthesis using Amberlyst-15

This protocol utilizes a reusable solid acid catalyst and microwave irradiation to accelerate the reaction under solvent-free conditions.

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl acetoacetate (2.60 g, 20 mmol).

-

Catalyst Addition: Add Amberlyst-15 (0.20 g, 10 wt%) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes with stirring. Monitor the progress of the reaction by TLC (Eluent: Ethyl acetate/Hexane 3:7).

-

Work-up: After completion of the reaction, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter to recover the Amberlyst-15 catalyst.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol-water to afford pure this compound.

Protocol 2: Ultrasound-Assisted Green Synthesis using L-Proline in Aqueous Media

This protocol employs a biodegradable organocatalyst and ultrasound energy in an environmentally benign aqueous medium.

-

Reaction Setup: In a 50 mL round-bottom flask, prepare a suspension of L-proline (0.23 g, 2 mmol, 10 mol%) in deionized water (10 mL).

-

Reagent Addition: Add ethyl acetoacetate (2.60 g, 20 mmol) to the flask.

-

Ultrasonication: Immerse the flask in an ultrasonic bath and irradiate the mixture at 60°C for 1-2 hours. Monitor the reaction progress using TLC (Eluent: Ethyl acetate/Hexane 3:7).

-